molecular formula C8H13FO2 B15123156 Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid

Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B15123156
M. Wt: 160.19 g/mol
InChI Key: PLMBFNBIOFVPOP-UHFFFAOYSA-N
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Description

Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H13FO2 and a molecular weight of 160.19 g/mol . This compound is characterized by a cyclohexane ring substituted with a fluoromethyl group at the 4-position and a carboxylic acid group at the 1-position. It is used in various chemical syntheses and research applications.

Preparation Methods

The synthesis of trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of a suitable precursor, followed by carboxylation. One common method includes the reaction of cyclohexane derivatives with fluorinating agents under controlled conditions to introduce the fluoromethyl group. The carboxylation step can be achieved using carbon dioxide or other carboxylating agents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The carboxylic acid group allows for interactions with various biological molecules, facilitating its incorporation into metabolic pathways .

Comparison with Similar Compounds

Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

4-(fluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H13FO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5H2,(H,10,11)

InChI Key

PLMBFNBIOFVPOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CF)C(=O)O

Origin of Product

United States

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